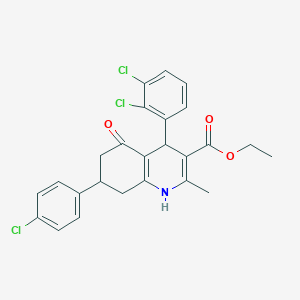

Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple chlorophenyl groups and a quinoline core makes this compound particularly interesting for research and development.

Eigenschaften

Molekularformel |

C25H22Cl3NO3 |

|---|---|

Molekulargewicht |

490.8 g/mol |

IUPAC-Name |

ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H22Cl3NO3/c1-3-32-25(31)21-13(2)29-19-11-15(14-7-9-16(26)10-8-14)12-20(30)23(19)22(21)17-5-4-6-18(27)24(17)28/h4-10,15,22,29H,3,11-12H2,1-2H3 |

InChI-Schlüssel |

WDGFWDYMQMUQNB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-7-(4-Chlorphenyl)-4-(2,3-Dichlorphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Hantzsch-Reaktion, bei der ein Aldehyd, ein β-Ketoester und ein Amin unter sauren oder basischen Bedingungen kondensiert werden. Die spezifischen Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, können je nach gewünschter Ausbeute und Reinheit variieren.

Industrielle Produktionsverfahren: In einer industriellen Umgebung kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und automatisierten Syntheseprozessen umfassen, um Konsistenz und Skalierbarkeit zu gewährleisten.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Chinolinkern, was zur Bildung von Chinolonderivaten führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe abzielen und diese in einen Alkohol umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um eine Substitution zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Chinolonderivate liefern, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Ethyl-7-(4-Chlorphenyl)-4-(2,3-Dichlorphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.

Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen und als Leitverbindung in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-7-(4-Chlorphenyl)-4-(2,3-Dichlorphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktionen hemmen oder aktivieren. Die genauen Wege und Zielstrukturen können je nach spezifischem biologischem Kontext und den an der Verbindung vorgenommenen Modifikationen variieren.

Ähnliche Verbindungen:

- Ethyl-7-(4-Chlorphenyl)-4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat

- Ethyl-7-(4-Bromphenyl)-4-(2,3-Dichlorphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat

Einzigartigkeit: Das Vorhandensein sowohl von 4-Chlorphenyl- als auch von 2,3-Dichlorphenylgruppen in Ethyl-7-(4-Chlorphenyl)-4-(2,3-Dichlorphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat macht diese Verbindung im Vergleich zu ähnlichen Verbindungen einzigartig. Diese Gruppen können die chemische Reaktivität und die biologische Aktivität der Verbindung erheblich beeinflussen, was sie zu einem wertvollen Gegenstand für weitere Forschung macht.

Wirkmechanismus

The mechanism of action of Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 7-(4-chlorophenyl)-4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Ethyl 7-(4-bromophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness: The presence of both 4-chlorophenyl and 2,3-dichlorophenyl groups in Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.